1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane
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Overview
Description
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to hexyl and methyl groups, as well as chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane typically involves the reaction of this compound with lithium biphenylide in tetrahydrofuran (THF) at -78°C. This reaction yields a masked disilene in a 62% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organolithium reagents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The silicon atoms can undergo oxidation or reduction, altering the compound’s properties.
Common Reagents and Conditions
Lithium Biphenylide: Used in the synthesis of masked disilenes.
Tetrahydrofuran (THF): A common solvent for these reactions.
Low Temperatures: Reactions are often conducted at -78°C to control reactivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, the reaction with lithium biphenylide produces a masked disilene .
Scientific Research Applications
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane has several applications in scientific research:
Biology and Medicine:
Industry: Utilized in the production of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane involves its reactivity with nucleophiles and electrophiles due to the presence of chlorine atoms and silicon centers. The molecular targets and pathways are primarily related to its ability to form stable bonds with other elements, facilitating the formation of complex structures.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorotetramethyldisilane: Another disilane compound with similar reactivity but different substituents.
1,2-Dichlorocyclohexane: A related compound with different structural properties and applications.
Properties
CAS No. |
129064-84-2 |
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Molecular Formula |
C14H32Cl2Si2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
chloro-[chloro(dihexyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C14H32Cl2Si2/c1-5-7-9-11-13-18(16,17(3,4)15)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI Key |
BKUGDADDOMZRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)([Si](C)(C)Cl)Cl |
Origin of Product |
United States |
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